
1-(Ethylamino)-1-phenylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylamino)-1-phenylpropan-2-one is an organic compound that belongs to the class of chemicals known as cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. This compound is characterized by the presence of an ethylamino group attached to a phenylpropanone backbone. It is known for its stimulant properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethylamino)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reductive amination of phenylpropanone with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium borohydride. The reaction is carried out in a suitable solvent, often methanol or ethanol, under controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and yield. The use of catalysts and optimized reaction conditions further enhances the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethylamino)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Production of secondary amines or alcohols.
Substitution: Generation of substituted phenylpropanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter release and uptake mechanisms.
Medicine: Research explores its potential as a stimulant and its effects on the central nervous system.
Industry: It is investigated for its role in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Ethylamino)-1-phenylpropan-2-one involves its interaction with neurotransmitter systems in the brain. The compound primarily targets monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects.
Comparación Con Compuestos Similares
1-(Ethylamino)-1-phenylpropan-2-one can be compared with other cathinones and amphetamines:
Similar Compounds: Methcathinone, Mephedrone, and Methamphetamine.
Uniqueness: Unlike some other cathinones, this compound has a distinct ethylamino group, which influences its pharmacological properties and metabolic pathways.
Propiedades
Número CAS |
65913-24-8 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-(ethylamino)-1-phenylpropan-2-one |
InChI |
InChI=1S/C11H15NO/c1-3-12-11(9(2)13)10-7-5-4-6-8-10/h4-8,11-12H,3H2,1-2H3 |
Clave InChI |
GHVCNLDRNVGRJP-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C1=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


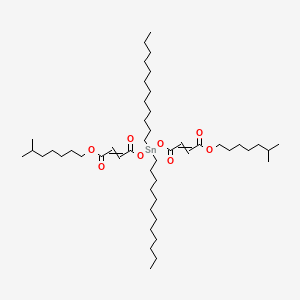
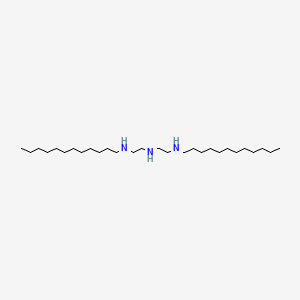
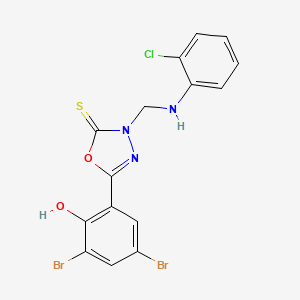
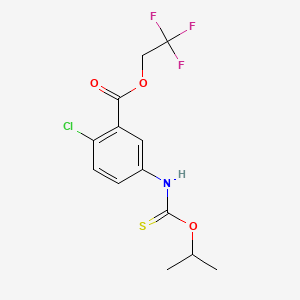
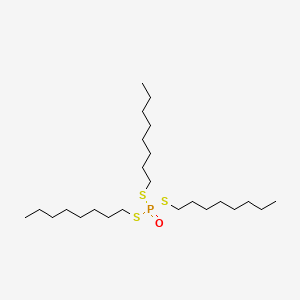

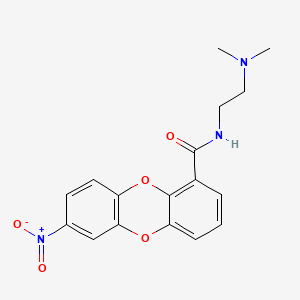

![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
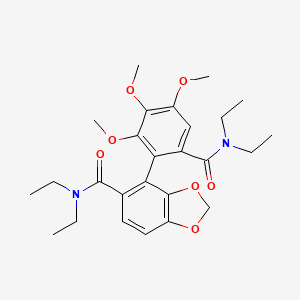
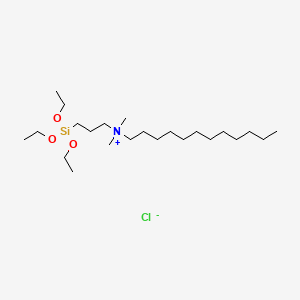
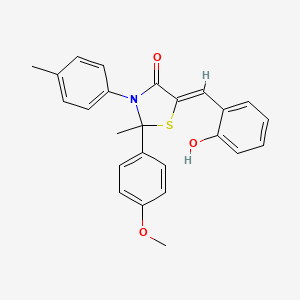
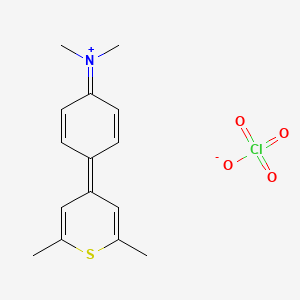
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)
